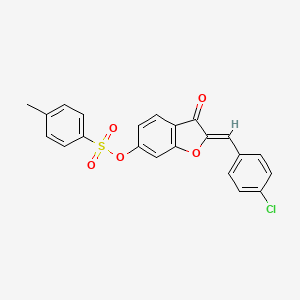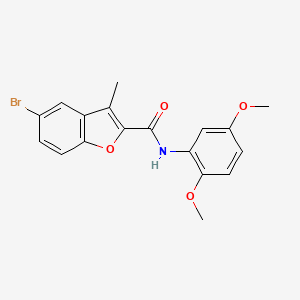![molecular formula C25H18O5 B15108017 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15108017.png)
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structure, which includes a benzodioxole ring, a benzofuran ring, and a phenylprop-2-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Benzofuran Ring: This step involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Coupling Reactions: The final steps involve coupling the benzodioxole and benzofuran rings with the phenylprop-2-en-1-yl group under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be useful in studying enzyme mechanisms and developing new drugs.
Medicine
Drug Development: Due to its unique structure, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- (2E)-3-(1,3-Benzodioxol-5-yl)acrylic acid
- (2E)-3-(1,3-Benzodioxol-5-yl)prop-2-en-1-ol
Uniqueness
- Structural Complexity : The presence of both benzodioxole and benzofuran rings, along with the phenylprop-2-en-1-yl group, makes this compound structurally unique.
- Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
属性
分子式 |
C25H18O5 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H18O5/c26-25-20-10-9-19(27-12-4-7-17-5-2-1-3-6-17)15-22(20)30-24(25)14-18-8-11-21-23(13-18)29-16-28-21/h1-11,13-15H,12,16H2/b7-4+,24-14- |
InChI 键 |
TWWBHDKHGLHXPD-PPDLDXRUSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC/C=C/C5=CC=CC=C5 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC=CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15107937.png)
![2-[4-(2,3-dihydrobenzo[b]furan-5-ylmethyl)piperazinyl]-N-(1,2,3,4-tetrahydrona phthyl)acetamide](/img/structure/B15107941.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15107949.png)
![N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107959.png)

![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]a mine](/img/structure/B15107973.png)
![7-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide](/img/structure/B15107980.png)
![ethyl N-[3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]carbamate](/img/structure/B15107991.png)
![Ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15107997.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B15108009.png)
![7,7-dimethyl-10-(3-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15108011.png)
![1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B15108012.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B15108016.png)
